1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone
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Overview
Description
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone is an organic compound with the chemical formula C14H6Cl2N2O8. It is a yellow crystalline solid known for its applications in various fields, including dye manufacturing and scientific research .
Preparation Methods
The synthesis of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone typically involves the use of anthraquinone as a starting material. The process includes several steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Chlorination: The nitrated anthraquinone undergoes chlorination to add chlorine atoms.
Hydroxylation: Finally, hydroxyl groups are introduced to obtain the desired compound
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone involves its interaction with molecular targets through its functional groups. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be compared with other similar compounds such as:
1,5-Dihydroxy-4,8-dinitroanthraquinone: Lacks chlorine atoms, leading to different reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Different positioning of hydroxyl and nitro groups affects its chemical behavior.
1,5-Dihydroxy-2,6-dichloroanthraquinone: Absence of nitro groups alters its properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for specialized applications .
Properties
CAS No. |
6883-99-4 |
---|---|
Molecular Formula |
C14H4Cl2N2O8 |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
2,6-dichloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O8/c15-3-1-5(17(23)24)7-9(11(3)19)14(22)8-6(18(25)26)2-4(16)12(20)10(8)13(7)21/h1-2,19-20H |
InChI Key |
TXYTTXSUKPOZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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